molecular formula C21H22N2O4S2 B6543072 2-[4-(4-ethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060329-42-1

2-[4-(4-ethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6543072
CAS No.: 1060329-42-1
M. Wt: 430.5 g/mol
InChI Key: ZOTZUBRWBSSZDT-UHFFFAOYSA-N
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Description

2-[4-(4-ethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, sulfonamide, and thiophene groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-ethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-ethoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-ethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of 4-(4-ethoxybenzenesulfonamido)phenylamine: The sulfonyl chloride is then reacted with 4-aminophenylamine in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Coupling with thiophene-2-carboxaldehyde: The final step involves the reaction of the sulfonamide intermediate with thiophene-2-carboxaldehyde and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-ethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, bromine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

2-[4-(4-ethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-ethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may affect signaling pathways such as the MAPK/ERK or PI3K/Akt pathways, leading to changes in cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxybenzenesulfonamide
  • Thiophene-2-carboxamide
  • N-[(thiophen-2-yl)methyl]acetamide

Uniqueness

2-[4-(4-ethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-[(4-ethoxyphenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-2-27-18-9-11-20(12-10-18)29(25,26)23-17-7-5-16(6-8-17)14-21(24)22-15-19-4-3-13-28-19/h3-13,23H,2,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTZUBRWBSSZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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